Actinodaphnine

Topoisomerase Inhibition DNA Intercalation Anticancer Mechanism

Sourcing Actinodaphnine for topoisomerase or apoptosis research? This aporphine alkaloid uniquely combines DNA intercalation with selective catalytic topoisomerase inhibition—a dual mechanism absent in analogs like Boldine or Glaucine. Ideal as a positive control in HL-60/Mel-5 cytotoxicity assays (IC50 15.4–25.7 µM) or Trypanosoma brucei studies (IC50 3–15 µM). Ensure mechanistic validity in your SAR or antimicrobial screening panels by choosing the correct reference compound. Bulk quantities available; inquire for custom synthesis.

Molecular Formula C18H17NO4
Molecular Weight 311.3 g/mol
CAS No. 517-69-1
Cat. No. B1208463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameActinodaphnine
CAS517-69-1
Synonymsactinodaphine
Molecular FormulaC18H17NO4
Molecular Weight311.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2CC3C4=C(C2=C1)C5=C(C=C4CCN3)OCO5)O
InChIInChI=1S/C18H17NO4/c1-21-14-7-11-10(5-13(14)20)4-12-16-9(2-3-19-12)6-15-18(17(11)16)23-8-22-15/h5-7,12,19-20H,2-4,8H2,1H3/t12-/m0/s1
InChIKeyVYJUHRAQPIBWNV-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Actinodaphnine (CAS 517-69-1): Natural Aporphine Alkaloid with Dual Topoisomerase Inhibition and Multi-Pathway Apoptosis Induction Capabilities


Actinodaphnine (CAS 517-69-1) is a naturally occurring aporphine alkaloid found in plants such as *Cassytha filiformis*, *Litsea* species, and *Cinnamomum insularimontanum*. It is characterized by a dibenzo[de,g]quinoline ring system with hydroxy and methoxy substituents [1]. The compound has been assigned multiple biological roles, including topoisomerase inhibitor, apoptosis inducer, and antibacterial/antifungal agent [2]. Its key differentiation lies not in broad potency, but in a specific dual mechanism of DNA intercalation combined with selective catalytic inhibition of topoisomerases, a property not shared by all aporphine analogs.

Why Actinodaphnine Cannot Be Simply Replaced by Common Aporphine Analogs in Target-Based Studies


Substituting Actinodaphnine with a chemically similar aporphine alkaloid such as Boldine, Glaucine, or Bulbocapnine in research or development workflows is not scientifically justified due to critical differences in target engagement and mechanism. While many aporphines exhibit DNA intercalation as a common property, Actinodaphnine (along with a narrow subset including Cassythine and Dicentrine) uniquely inhibits the catalytic activity of topoisomerases [1]. This dual DNA/topoisomerase targeting profile results in distinct cytotoxic and antiparasitic outcomes. Furthermore, Actinodaphnine demonstrates a specific apoptosis induction pathway involving nitric oxide (NO) and reactive oxygen species (ROS) generation with downstream NF-κB down-regulation [2]. These mechanistic differentiators mean that in assays dependent on topoisomerase inhibition or redox-mediated apoptosis, substitution with analogs like Boldine or Glaucine—which lack the topoisomerase inhibitory activity [1]—will yield false negative or mechanistically irrelevant results. The quantitative evidence below establishes the specific contexts where Actinodaphnine demonstrates verifiable differentiation.

Actinodaphnine Differentiation Evidence: Quantitative Comparisons Against Closest Aporphine Analogs


Differential Topoisomerase Inhibition: Actinodaphnine vs. Commercially Available Aporphines

In a head-to-head study of seven aporphine alkaloids, Actinodaphnine, Cassythine, and Dicentrine (isolated from *Cassytha filiformis*) inhibited the catalytic activity of topoisomerases, whereas four commercially available aporphines—Bulbocapnine, Glaucine, Isocorydine, and Boldine—did not interfere with topoisomerase activity [1]. All seven compounds bound to DNA and behaved as typical intercalating agents, confirming that topoisomerase inhibition is a distinct and selective property of Actinodaphnine and its close structural analogs within this class [1].

Topoisomerase Inhibition DNA Intercalation Anticancer Mechanism Aporphine Alkaloids

Cytotoxicity Against Human Leukemia and Melanoma Cells: Actinodaphnine vs. Cassyfiline and Neolitsine

Actinodaphnine demonstrated potent cytotoxicity against HL-60 (human promyelocytic leukemia) and Mel-5 (human melanoma) cell lines. In a direct comparative study of alkaloids isolated from *Cassytha filiformis*, Actinodaphnine exhibited an IC50 of 15.4 µM against HL-60 cells and 25.7 µM against Mel-5 cells [1]. Cassyfiline (cassythine) showed comparable activity with IC50 values of 19.9 µM (HL-60) and 24.3 µM (Mel-5), while Neolitsine was most active against HeLa and 3T3 cells but was not directly compared against Actinodaphnine on HL-60/Mel-5 [1].

Cytotoxicity Leukemia Melanoma Cancer Cell Lines

Antitrypanosomal Activity: Selective Activity of Actinodaphnine vs. Inactive Commercial Aporphines

In a comparative study evaluating in vitro activity against *Trypanosoma brucei brucei*, Actinodaphnine, Cassythine, and Dicentrine (the three major alkaloids from *Cassytha filiformis*) were active with IC50 values ranging from 3 to 15 µM [1]. In contrast, four commercially available aporphines—Bulbocapnine, Glaucine, Isocorydine, and Boldine—showed no activity against the trypanosomes [1]. The crude alkaloid extract had an IC50 of 2.2 µg/mL [1].

Antitrypanosomal Trypanosoma brucei Antiparasitic African Trypanosomiasis

Antibacterial and Antifungal Spectrum: Actinodaphnine Gram-Positive vs. Gram-Negative Differential Activity

Actinodaphnine exhibits a defined antimicrobial spectrum with clear differentiation between Gram-positive and Gram-negative activity. It showed strong inhibition against three Gram-positive bacteria (*Bacillus cereus*, *Micrococcus* sp., and *Staphylococcus aureus*) with MIC values ≥50 µg/mL [1]. Against Gram-negative bacteria (*Escherichia coli* and *Klebsiella pneumoniae*), activity was weak with MIC values of 300 µg/mL [1]. Additionally, Actinodaphnine demonstrated potent antifungal activity against *Candida albicans*, *Cryptococcus neoformans*, and other *Candida* species with MIC values ranging from 62.5 to 1000 µg/mL [1].

Antibacterial Antifungal Gram-positive bacteria Candida albicans

Apoptosis Induction Mechanism: Actinodaphnine's NO/ROS-Mediated Pathway in Hepatoma Cells

Actinodaphnine induces apoptosis in human hepatoma Mahlavu cells through a mechanism involving increased intracellular nitric oxide (NO) and reactive oxygen species (ROS), disruption of mitochondrial transmembrane potential (ΔΨm), and activation of caspase 3/7 [1]. The compound also down-regulates NF-κB activity [1]. The apoptotic response was markedly decreased by pretreatment with dexamethasone (NO inhibitor), N-acetylcysteine (antioxidant), and Boc-Asp(OMe)-fmk (caspase inhibitor), confirming the pathway's specificity [1].

Apoptosis Nitric Oxide Reactive Oxygen Species NF-κB Hepatoma

Antiplatelet Aggregation and Vasorelaxing Actions: Actinodaphnine vs. Other Aporphines

Actinodaphnine demonstrated strong inhibition of platelet aggregation induced by ADP, arachidonic acid, collagen, and platelet-activating factor (PAF) [1]. It also exhibited vasorelaxing action in rat thoracic aorta [1]. Other aporphines such as N-methylactinodaphnine, boldine, and xylopine showed varying degrees of antiplatelet activity, but Actinodaphnine was among the compounds active across all tested aggregation inducers [1].

Antiplatelet Vasorelaxing Aporphine Alkaloids Cardiovascular

Actinodaphnine Optimal Use Cases: Research Domains Where Quantitative Differentiation Drives Value


Topoisomerase-Targeted Anticancer Drug Discovery and Mechanistic Studies

Actinodaphnine is the preferred aporphine alkaloid for studies investigating dual DNA intercalation and topoisomerase inhibition. Its proven ability to inhibit topoisomerase catalytic activity—unlike Boldine, Glaucine, Isocorydine, and Bulbocapnine [1]—makes it a suitable positive control or lead scaffold in assays designed to identify novel topoisomerase inhibitors. Researchers investigating structure-activity relationships (SAR) for topoisomerase inhibition within the aporphine class should prioritize Actinodaphnine as a reference compound.

Leukemia and Melanoma Cytotoxicity Screening and Lead Optimization

For in vitro cytotoxicity screening against HL-60 leukemia and Mel-5 melanoma cell lines, Actinodaphnine provides a well-characterized potency benchmark (IC50 = 15.4 µM and 25.7 µM, respectively) [1]. Its activity is directly comparable to Cassyfiline, enabling researchers to evaluate structural modifications relative to a defined baseline. This application is particularly relevant for natural product chemists seeking to isolate or synthesize Actinodaphnine derivatives with improved potency.

Antitrypanosomal Drug Discovery and Parasitology Research

Actinodaphnine is a valuable tool compound for trypanosomiasis research due to its selective in vitro activity against *Trypanosoma brucei brucei* (IC50 = 3–15 µM), a property absent in common aporphine analogs [1]. It can serve as a positive control in antiparasitic assays or as a scaffold for medicinal chemistry efforts aimed at developing new treatments for African trypanosomiasis.

Antimicrobial Studies Targeting Gram-Positive Pathogens and Fungal Infections

Given its defined MIC values against Gram-positive bacteria (≥50 µg/mL) and pathogenic fungi (62.5–1000 µg/mL) [1], Actinodaphnine is suitable for inclusion in antimicrobial screening panels focused on *Staphylococcus aureus*, *Bacillus cereus*, or *Candida* species. Its weak activity against Gram-negative bacteria (MIC = 300 µg/mL) [1] should be noted when designing experiments, as it is not an appropriate positive control for those organisms.

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